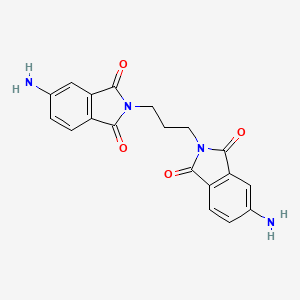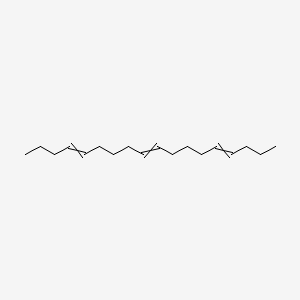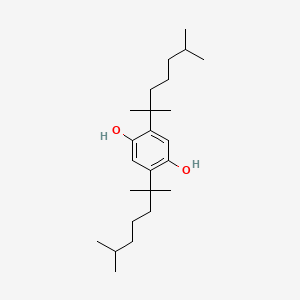![molecular formula C10H8Cl2N2O2 B14308960 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 112960-22-2](/img/structure/B14308960.png)
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichlorophenoxy group and a methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The final step involves the cyclization of 2,4-dichlorophenoxyacetohydrazide with acetic anhydride to yield this compound .
Analyse Chemischer Reaktionen
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy structure.
Bifenox: A herbicide that also inhibits protoporphyrinogen oxidase.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112960-22-2 |
|---|---|
Molekularformel |
C10H8Cl2N2O2 |
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
5-[(2,4-dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-6-13-10(16-14-6)5-15-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YXOXEYGMTROMFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)




